molecular formula C20H19FN4O4 B1662518 Finafloxacin CAS No. 209342-40-5

Finafloxacin

カタログ番号: B1662518
CAS番号: 209342-40-5
分子量: 398.4 g/mol
InChIキー: FYMHQCNFKNMJAV-HOTGVXAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フィナフロキサシンは、広範囲の抗菌活性を有するフルオロキノロン系抗生物質ですこの化合物は、Xtoroというブランド名で販売されており、2014年12月に米国食品医薬品局によって承認されました .

製造方法

合成経路と反応条件

フィナフロキサシンの合成は、キノロン骨格の合成から始まる複数のステップを伴います。主なステップは以下のとおりです。

工業的製造方法

フィナフロキサシンの工業的製造は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、反応条件と収率をよりよく制御するための連続フローリアクターの使用、および最終生成物の高純度を確保するための結晶化やクロマトグラフィーなどの精製技術の実装が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of finafloxacin involves multiple steps, starting with the preparation of the quinolone core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product .

化学反応の分析

反応の種類

フィナフロキサシンは、次のいくつかのタイプの化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、抗菌活性を改変したフィナフロキサシンのさまざまな誘導体があります。 これらの誘導体は、しばしば効力の向上または副作用の軽減のために研究されています .

科学的研究の応用

Mechanism of Action and Unique Properties

Finafloxacin contains a chiral C7 substituent and an 8-cyano group, which contribute to its increased bactericidal activity in acidic pH environments. This characteristic allows it to effectively target bacteria residing in acidic cellular organelles, such as phagosomes and phagolysosomes, where traditional fluoroquinolones like ciprofloxacin are less effective .

Clinical Applications

This compound has been investigated for various clinical applications, including:

  • Acute Otitis Media : Approved by the FDA and Health Canada as a topical treatment for acute otitis media, this compound demonstrates significant efficacy in treating ear infections caused by susceptible strains of bacteria .
  • Urinary Tract Infections (UTIs) : Studies suggest that this compound may be suitable for treating complicated and non-complicated UTIs, particularly those caused by multidrug-resistant organisms .
  • Respiratory Infections : this compound has shown promising results against respiratory pathogens, including Legionella pneumophila, making it a candidate for treating pneumonia in patients with cystic fibrosis .
  • Biothreat Pathogens : Research indicates that this compound is effective against several biothreat pathogens such as Yersinia pestis and Bacillus anthracis, highlighting its potential role in biodefense .

In Vivo Efficacy

A murine model study demonstrated the efficacy of this compound against Acinetobacter baumannii and other resistant strains. Mice treated with this compound exhibited significant survival rates compared to control groups . The dosing regimen involved administering this compound at 37.5 mg/kg every 8 hours for 14 days, showcasing its potential for prolonged treatment scenarios.

In Vitro Activity

This compound has been evaluated in vitro against various bacterial strains. It exhibited lower minimum inhibitory concentrations (MICs) compared to ciprofloxacin against both Gram-positive and Gram-negative bacteria, particularly under acidic conditions. This supports its use in environments where pH is compromised due to infection .

Comparative Efficacy Against Other Antibiotics

The following table summarizes the comparative efficacy of this compound with other antibiotics:

AntibioticActivity Against Acidic pHNotable Pathogens Targeted
This compoundHighEscherichia coli, Staphylococcus aureus, Legionella pneumophila
CiprofloxacinModerateVarious Gram-negative bacteria
DelafloxacinModeratePseudomonas aeruginosa, multi-drug resistant strains

Case Studies and Research Findings

  • Treatment of Resistant UTIs : A clinical case study highlighted the successful treatment of a patient with a complicated UTI caused by ciprofloxacin-resistant E. coli using this compound, demonstrating its effectiveness in overcoming antibiotic resistance .
  • Biodefense Applications : In another study, this compound was shown to be effective against biothreat pathogens in animal models, suggesting its potential use in biodefense strategies against biological warfare agents .
  • Respiratory Infections : A cohort study focused on patients with cystic fibrosis indicated that this compound could be an effective alternative for treating respiratory infections caused by resistant strains, providing a new avenue for managing chronic infections in this vulnerable population .

作用機序

フィナフロキサシンは、細菌のタイプIIトポイソメラーゼ酵素、特にDNAジャイレースとトポイソメラーゼIVを阻害することで、抗菌効果を発揮します。これらの酵素は、細菌のDNA複製、転写、修復、組換えに不可欠です。 これらの酵素を阻害することで、フィナフロキサシンは細菌がDNAを複製および修復するのを妨げ、細菌細胞の死につながります .

類似の化合物との比較

フィナフロキサシンは、酸性環境での活性が向上しているため、フルオロキノロンの中でもユニークな存在です。これは、酸性体液中の感染症を治療するのに役立ちます。類似の化合物には以下のようなものがあります。

フィナフロキサシンは、特定の薬物動態学的特性と、困難な環境における感染症の治療における有効性によって際立っています。

類似化合物との比較

Finafloxacin is unique among fluoroquinolones due to its enhanced activity in acidic environments, which is beneficial for treating infections in acidic bodily fluids. Similar compounds include:

This compound stands out due to its specific pharmacokinetic properties and its efficacy in treating infections in challenging environments.

生物活性

Finafloxacin is a novel fluoroquinolone antibiotic that exhibits unique properties, particularly its enhanced antibacterial activity under acidic conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, in vitro and in vivo efficacy, and clinical implications.

This compound acts primarily by inhibiting bacterial DNA synthesis. It achieves this by promoting cleavage of bacterial DNA within the DNA-enzyme complexes of DNA gyrase and topoisomerase IV. This dual-target mechanism leads to rapid bactericidal activity, even against bacteria in stationary phase or growth-arrested cultures. Notably, the concentration required for 50% DNA cleavage is significantly lower (12 to 25-fold) compared to other fluoroquinolones, indicating a higher potency of this compound against various pathogens .

In Vitro Activity

This compound demonstrates broad-spectrum activity against a variety of organisms, including Gram-positive and Gram-negative bacteria as well as anaerobes. Its effectiveness is particularly pronounced in acidic environments, which is a distinctive feature compared to other fluoroquinolones that typically lose efficacy at lower pH levels. Studies have shown that this compound maintains superior activity at pH levels ranging from 5.0 to 6.0, which is relevant for infections occurring in acidic tissues .

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound at Different pH Levels

Bacterial SpeciesMIC at pH 7.4 (µg/mL)MIC at pH 6.0 (µg/mL)MIC Reduction Factor
Escherichia coli40.58
Staphylococcus aureus20.258
Pseudomonas aeruginosa1628
Streptococcus pneumoniae818

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in clinical studies involving healthy volunteers. The drug exhibits favorable absorption and distribution characteristics, with peak plasma concentrations achieved within hours post-administration. Its half-life supports once-daily dosing regimens, which is advantageous for patient compliance .

In Vivo Efficacy

This compound's efficacy has been assessed in various animal models, demonstrating significant therapeutic potential against infections such as inhalational tularemia and Q fever.

Case Study: Inhalational Tularemia

In a study involving mice infected with Francisella tularensis, treatment with this compound initiated at 24 hours post-infection resulted in a survival rate significantly higher than that observed with ciprofloxacin. Mice treated with this compound showed delayed onset of clinical signs and prolonged survival compared to those receiving traditional treatments .

Table 2: Survival Rates and Clinical Scores in Tularemia Model

TreatmentSurvival Rate (%)Clinical Score (Day 7)
This compound50Mild symptoms
Ciprofloxacin10Severe symptoms
Control0Severe symptoms

Clinical Implications

This compound has been proposed as an effective alternative for treating infections caused by pathogens that thrive in acidic environments, such as those seen in cystic fibrosis patients. Its superior performance under acidic conditions makes it a promising candidate for respiratory infections where traditional fluoroquinolones may fail .

Q & A

Basic Research Questions

Q. What distinguishes Finafloxacin’s mechanism of action from other fluoroquinolones under acidic conditions?

this compound exhibits enhanced activity in acidic environments (e.g., pH 5.8) due to its zwitterionic structure, which improves bacterial membrane penetration and target binding compared to ciprofloxacin or moxifloxacin. Methodologically, this is validated via in vitro minimum inhibitory concentration (MIC) assays at varying pH levels using standardized bacterial strains (e.g., Burkholderia pseudomallei). Researchers should replicate these conditions by adjusting broth pH and incorporating efflux pump inhibitors to isolate pH-specific effects .

Q. How do efflux pumps impact this compound’s efficacy relative to other fluoroquinolones?

Efflux pumps (e.g., BpeEF-OprC in B. pseudomallei) contribute less to this compound resistance compared to ciprofloxacin. Experimental verification involves comparing MIC values of wild-type vs. efflux pump-overexpressing strains under neutral (pH 7.2) and acidic (pH 5.8) conditions. For reproducibility, use isogenic bacterial pairs and include controls for pH stability .

Advanced Research Questions

Q. What experimental models best evaluate this compound’s efficacy against pathogens with efflux-mediated resistance?

  • In vitro : Use gradient MIC strips or broth microdilution with efflux pump inhibitors (e.g., phenylalanine-arginine beta-naphthylamide) to quantify pump contributions.
  • In vivo : Murine infection models (e.g., melioidosis) with pH-modulated tissue environments (e.g., abscesses) to mimic clinical scenarios. Ensure ethical approval (FINER criteria) and validate results via pharmacokinetic/pharmacodynamic (PK/PD) profiling .

Q. How should researchers resolve discrepancies in this compound’s MIC data across pH conditions?

  • Controlled Replicates : Perform triplicate MIC assays using CLSI/EUCAST guidelines.
  • Data Normalization : Express MIC ratios (pH 5.8 vs. 7.2) to account for baseline variability.
  • Statistical Rigor : Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed. Report 95% confidence intervals and effect sizes to contextualize significance .

Q. What methodologies address this compound’s reduced activity in BpeEF-OprC-expressing strains?

  • Combination Therapy : Screen synergistic partners (e.g., β-lactams) using checkerboard assays.
  • Genetic Knockouts : Use CRISPR-Cas9 to delete efflux pump genes and quantify this compound uptake via fluorescence microscopy or LC-MS.
  • Structural Analysis : Molecular docking studies to identify this compound interactions with mutated DNA gyrase/topoisomerase IV .

Q. Methodological Frameworks

Q. How to design a PICOT-compliant study on this compound’s pharmacokinetics in immunocompromised hosts?

  • Population (P) : Immunocompromised murine models (e.g., cyclophosphamide-treated).
  • Intervention (I) : this compound dosing regimens (e.g., 10 mg/kg BID).
  • Comparison (C) : Ciprofloxacin or placebo.
  • Outcome (O) : Bacterial load reduction in spleen/liver at 72h.
  • Time (T) : Acute infection phase (≤7 days). Ensure alignment with FINER criteria (Feasible, Novel, Ethical) .

Q. What statistical approaches mitigate bias in this compound resistance studies?

  • Blinding : Randomize treatment groups and blind lab technicians to strain genotypes.
  • Multivariate Analysis : Use Cox regression to control for covariates (e.g., pH, inoculum size).
  • Power Analysis : Precalculate sample sizes (G*Power software) to avoid Type II errors .

Q. Data Reporting Guidelines

Q. How to standardize this compound MIC data reporting for cross-study comparisons?

  • Table Format :

StrainpHMIC (mg/L)Efflux Pump StatusReference
Bp2825.80.125BpeEF-OprC+
  • Metadata : Include broth type, incubation time, and quality control strains (e.g., E. coli ATCC 25922) .

Q. What are common pitfalls in analyzing this compound’s pH-dependent efficacy?

  • Uncontrolled Variables : Failure to calibrate pH meters daily.
  • Overinterpretation : Attributing MIC differences solely to pH without efflux pump genotyping.
  • Ethical Oversights : Inadequate IACUC protocols for in vivo models .

Q. Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance in this compound studies involving animal models?

  • Institutional Approval : Submit protocols to IACUC/REC committees, specifying endpoints (e.g., humane euthanasia criteria).
  • 3Rs Principle : Replace in vivo with in vitro models where feasible; minimize sample sizes via power analysis .

Q. What steps enhance reproducibility in this compound resistance assays?

  • Open Data : Share raw MIC values and experimental conditions via repositories (e.g., Zenodo).
  • Protocol Pre-registration : Document methods on platforms like Protocols.io before data collection .

特性

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHQCNFKNMJAV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175096
Record name Finafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Finafloxacin is a fluoroquinolone antibiotic, which selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair and recombination.
Record name Finafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

209342-40-5
Record name Finafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209342-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Finafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Finafloxacin
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Finafloxacin
Methyl 2-(3-isopropylureido)acetate
Finafloxacin
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Finafloxacin
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
Finafloxacin
Methyl 2-(3-isopropylureido)acetate
Finafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。